molecular formula C18H19FN4O4 B2610382 N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941932-84-9

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2610382
CAS RN: 941932-84-9
M. Wt: 374.372
InChI Key: ISUHGSOFTFFKEQ-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research. This compound is known for its unique spectroscopic properties, which allow for sensitive detection and imaging of biological molecules and processes.

Scientific Research Applications

Photolabile Polymers and DNA Interactions

A study conducted by Sobolčiak et al. (2013) detailed the synthesis and characterization of a photolabile cationic polymer, which upon irradiation, transforms to a zwitterionic form. This polymer's ability to condense and release DNA, along with its switchable antibacterial activity, demonstrates the potential for controlled delivery systems and microbial growth regulation (Sobolčiak et al., 2013).

Neurofibrillary Tangles and Beta-Amyloid Plaques Detection

Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative for positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This non-invasive technique underscores the compound's utility in diagnosing and monitoring neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Environmental Remediation through Photoassisted Fenton Reaction

Research by Pignatello and Sun (1995) demonstrated the effective decomposition of pollutants using a photoassisted Fenton reaction. This method's ability to mineralize challenging contaminants like metolachlor and methyl parathion into less harmful substances highlights the compound's application in water treatment and pollution control (Pignatello & Sun, 1995).

Electrochromic Switching for Optical Devices

Zhu et al. (2014) investigated oxazine derivatives for their electrochromic properties, revealing improved fatigue resistance and color reversibility. Such compounds can be used in the development of optical devices that require durable, reversible color changes, such as smart windows and display technologies (Zhu et al., 2014).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4/c1-22(2)16(12-3-5-13(19)6-4-12)11-20-17(24)18(25)21-14-7-9-15(10-8-14)23(26)27/h3-10,16H,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUHGSOFTFFKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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